

An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene

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Compound of Interest

Compound Name:	(2-Bromo-1,1-difluoroethyl)benzene
Cat. No.:	B034947

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CAS Number: 108661-89-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the gem-difluoroethyl moiety into organic molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This functional group can act as a bioisostere for carbonyl groups, ethers, and other functionalities, often leading to improved metabolic stability, modulated acidity or basicity, and altered molecular conformation.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, potential applications, and safety information for **(2-Bromo-1,1-difluoroethyl)benzene**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(2-Bromo-1,1-difluoroethyl)benzene** is presented in the table below. This data has been compiled from various chemical supplier safety data sheets.

Property	Value	Reference
CAS Number	108661-89-8	[5]
Molecular Formula	C ₈ H ₇ BrF ₂	[5]
Molecular Weight	221.04 g/mol	[5]
Appearance	Liquid	-
Boiling Point	55-56 °C at 2 mmHg	-
Melting Point	-26 to -24 °C	-
Density	1.534 g/cm ³	-
Solubility	Practically insoluble in water (0.024 g/L at 25 °C, calculated)	-

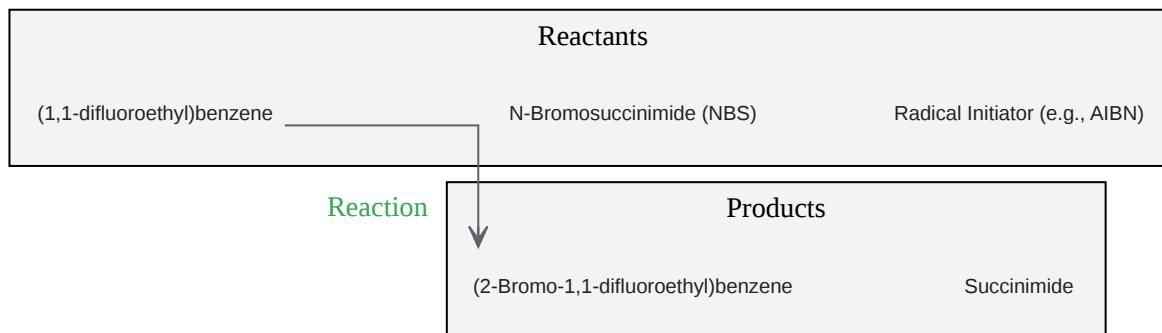
Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of **(2-Bromo-1,1-difluoroethyl)benzene** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally similar compounds, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.[6] The proposed synthesis involves the reaction of a suitable precursor with a brominating agent.

Proposed Synthesis of **(2-Bromo-1,1-difluoroethyl)benzene**

A potential synthetic pathway to **(2-Bromo-1,1-difluoroethyl)benzene** could involve the radical bromination of (1,1-difluoroethyl)benzene. This reaction would likely proceed via a free radical mechanism, initiated by light or a radical initiator.

Reaction Scheme:



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Figure 1. Proposed synthesis of **(2-Bromo-1,1-difluoroethyl)benzene**.

Detailed Experimental Protocol (Proposed)

Materials:

- (1,1-difluoroethyl)benzene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4), anhydrous
- Sodium bicarbonate ($NaHCO_3$), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1,1-difluoroethyl)benzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
- Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure **(2-Bromo-1,1-difluoroethyl)benzene**.

Spectroscopic Data (Predicted)

While experimental spectra for **(2-Bromo-1,1-difluoroethyl)benzene** are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom. The methylene protons will be split by the adjacent gem-difluoro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

Mass Spectrometry

The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.^[7] Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the phenyl-difluoroethyl cation.

Applications in Drug Development

The gem-difluoroethyl group is a valuable pharmacophore in modern drug design. Its introduction into a molecule can significantly alter its biological properties.

Bioisosteric Replacement

The difluoromethylene group (CF₂) is a well-known bioisostere of an ether oxygen or a carbonyl group.^{[1][2][3][4]} This allows medicinal chemists to replace metabolically labile groups with a more stable fluorinated analogue, potentially improving the drug's half-life and oral bioavailability.

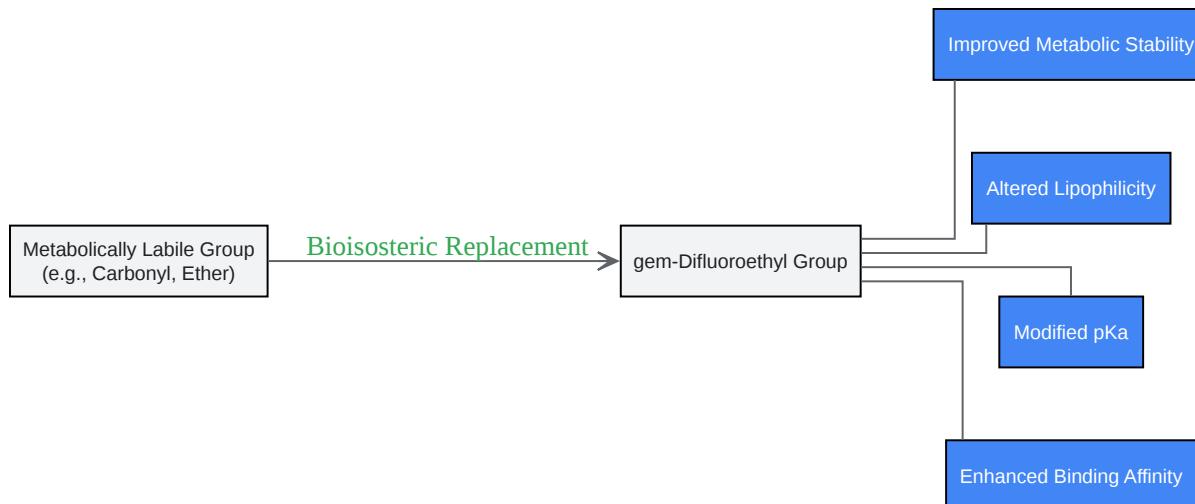
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Figure 2. Role of gem-difluoroethyl group as a bioisostere.

Synthetic Building Block

(2-Bromo-1,1-difluoroethyl)benzene serves as a versatile synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

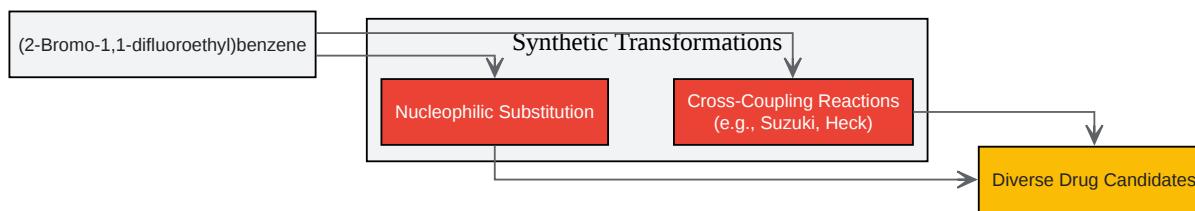
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Figure 3. Synthetic utility of **(2-Bromo-1,1-difluoroethyl)benzene**.

Safety and Handling

(2-Bromo-1,1-difluoroethyl)benzene is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

(2-Bromo-1,1-difluoroethyl)benzene is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a metabolically stable gem-difluoroethyl group makes it an attractive starting material for the preparation of novel therapeutic agents. While detailed synthetic and spectroscopic data for this specific compound are limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

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